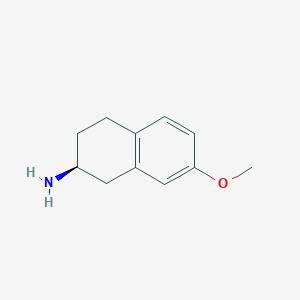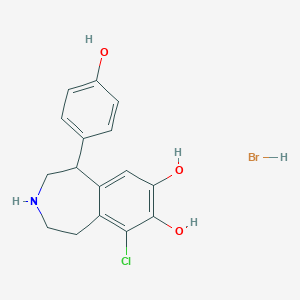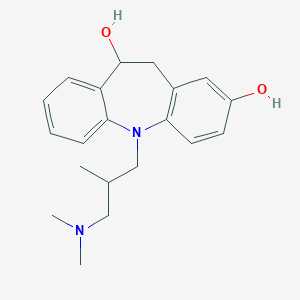
2,10-Dihydroxytrimipramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Dihydroxytrimipramine, also known as Desmethylimipramine, is a tricyclic antidepressant drug that was first synthesized in the 1950s. It is a derivative of imipramine, which is a widely used antidepressant drug. 2,10-Dihydroxytrimipramine has been the subject of significant scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,10-Dihydroxytrimipramine involves the inhibition of the reuptake of serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of depression and anxiety.
Efectos Bioquímicos Y Fisiológicos
2,10-Dihydroxytrimipramine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,10-Dihydroxytrimipramine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of antidepressant drugs on the brain. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.
Direcciones Futuras
There are a number of future directions for research on 2,10-Dihydroxytrimipramine. One area of research is the development of new antidepressant drugs that are based on its structure. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, more research is needed to fully understand its mechanism of action and its effects on the brain.
Métodos De Síntesis
The synthesis of 2,10-Dihydroxytrimipramine involves the reduction of imipramine using sodium borohydride. The resulting compound is then further treated with hydrochloric acid to produce 2,10-Dihydroxytrimipramine.
Aplicaciones Científicas De Investigación
2,10-Dihydroxytrimipramine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Propiedades
Número CAS |
158798-75-5 |
|---|---|
Nombre del producto |
2,10-Dihydroxytrimipramine |
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol |
InChI |
InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-9-8-16(23)10-15(18)11-20(24)17-6-4-5-7-19(17)22/h4-10,14,20,23-24H,11-13H2,1-3H3 |
Clave InChI |
YJZVBKBRKRTYTA-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
SMILES canónico |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
Sinónimos |
2,10-dihydroxy-TMP 2,10-dihydroxytrimipramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



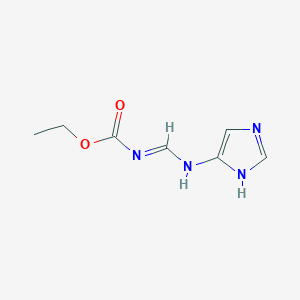
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)


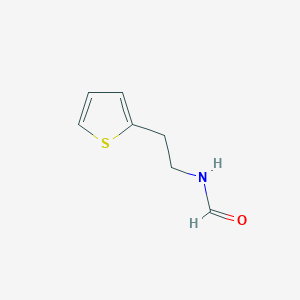
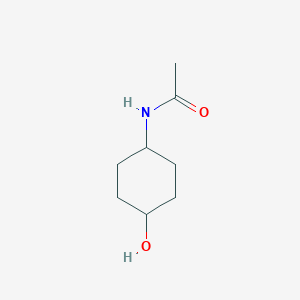
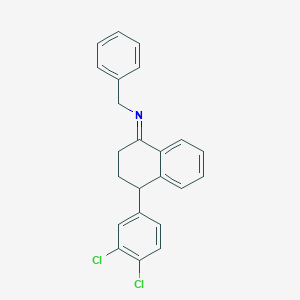
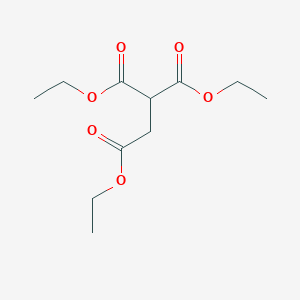

![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)
![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)
